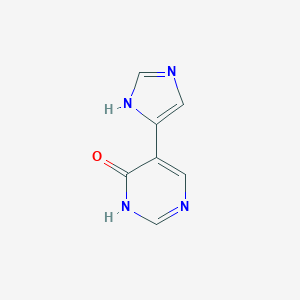
2H-Thiopyran, 4-butyltetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyltetrahydro-2H-thiopyran is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide in tetrahydrofuran (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid . Another approach includes the reaction of tetrahydro-4H-thiopyran-4-one with trimethylsilyl chloride and triethylamine in chloroform to yield the corresponding trimethylsilyl enol ether .
Industrial Production Methods: Industrial production of 4-Butyltetrahydro-2H-thiopyran may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of thiols or other reduced forms.
Substitution: Substitution reactions can occur at the sulfur atom or the carbon atoms in the ring, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiopyrans.
Wissenschaftliche Forschungsanwendungen
4-Butyltetrahydro-2H-thiopyran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Butyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-2H-thiopyran: A closely related compound with similar structural features but without the butyl substitution.
Thiophene Derivatives: Compounds containing a five-membered ring with sulfur, which exhibit different chemical properties and applications.
Thioxopyrimidines: Compounds with a sulfur atom in a pyrimidine ring, known for their diverse biological activities.
Uniqueness: 4-Butyltetrahydro-2H-thiopyran is unique due to its specific ring structure and the presence of the butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
66625-24-9 |
|---|---|
Molekularformel |
C9H18S |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
4-butylthiane |
InChI |
InChI=1S/C9H18S/c1-2-3-4-9-5-7-10-8-6-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
DKPOBDMBFWBVFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


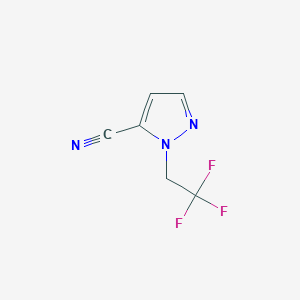
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)

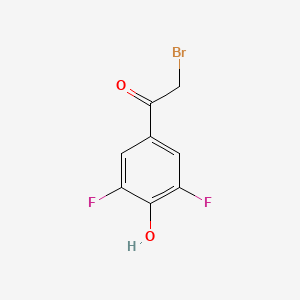
![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
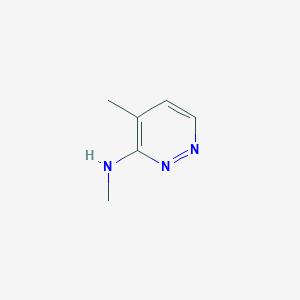
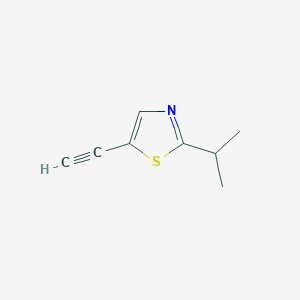

![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
